molecular formula C4H2N4O2 B1530939 4-Nitroimidazole-5-carbonitrile CAS No. 208510-03-6

4-Nitroimidazole-5-carbonitrile

Cat. No. B1530939
CAS RN: 208510-03-6
M. Wt: 138.08 g/mol
InChI Key: UNHKJVQFVZYKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2 . It has a molecular weight of 138.09 . This compound is a derivative of nitroimidazole, a class of drugs that are frequently used for treating anaerobic infections .


Synthesis Analysis

The synthesis of imidazoles, including 4-Nitroimidazole-5-carbonitrile, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The InChI code for 4-Nitroimidazole-5-carbonitrile is 1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H, (H,6,7) . This indicates the presence of four carbon atoms, two nitrogen atoms, and two oxygen atoms in the molecule .


Chemical Reactions Analysis

Nitroheterocycle antibiotics, particularly 5-nitroimidazoles, are frequently used for treating anaerobic infections . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) .


Physical And Chemical Properties Analysis

4-Nitroimidazole-5-carbonitrile is a light yellow to brown solid . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial Applications

Nitroimidazole compounds, including 4-Nitroimidazole-5-carbonitrile, have been found to exhibit significant antibacterial activity . They have been used in the treatment of various bacterial infections, including those caused by Staphylococcus aureus and Escherichia coli .

Antiparasitic Applications

These compounds also show promising antiparasitic properties . They have been used in the treatment of parasitic diseases, providing a valuable tool in combating these types of infections.

Anticancer Applications

Nitroimidazole compounds have been used in the development of anticancer drugs . Their unique chemical structure allows them to interfere with the growth and proliferation of cancer cells, making them effective in the treatment of various types of cancers.

Anti-HIV Applications

Some Nitroimidazole compounds have shown potential in the treatment of HIV . They can inhibit the replication of the virus, providing a potential avenue for the development of new anti-HIV drugs.

Anti-Tuberculosis Applications

The nitroimidazole scaffold has been used to develop drugs like Delamanid and Pretomanid, which are used to treat multi-drug resistant tuberculosis .

Anti-Leishmaniasis Applications

Nitroimidazole compounds have also been used in the treatment of leishmaniasis , a disease caused by the parasite Leishmania.

Imaging Agents in Medicine

Nitroimidazole compounds have been used as imaging agents in medicine . They can be used to enhance the visibility of certain structures or areas in the body during medical imaging procedures.

Synthesis of Other Compounds

4-Nitroimidazole-5-carbonitrile can serve as a building block in the synthesis of other complex compounds . Its unique structure makes it a valuable tool in the field of synthetic chemistry.

Mechanism of Action

Target of Action

4-Nitroimidazole-5-carbonitrile belongs to the nitroimidazole class of antibiotics . The primary targets of nitroimidazole antibiotics are anaerobic bacteria and protozoa . These microorganisms are responsible for various types of infections, and nitroimidazole antibiotics are frequently used to treat these conditions .

Mode of Action

The mode of action of 4-Nitroimidazole-5-carbonitrile is similar to other nitroimidazole antibiotics. The nitro group in the compound is converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through a process known as reductive bioactivation . This process results in the formation of toxic metabolites that cause DNA strand breakage , leading to the death of the microorganisms.

Biochemical Pathways

The biochemical pathways affected by 4-Nitroimidazole-5-carbonitrile involve the reduction of the nitro group in the compound. This reduction is mediated by nitroreductases, enzymes that are widely distributed in bacteria . The reduction process leads to the formation of reactive nitrogen species that can cause DNA damage, disrupting the normal functioning of the microorganisms and leading to their death .

Pharmacokinetics

They are distributed widely throughout the body and have low protein binding . Metronidazole, a commonly used nitroimidazole antibiotic, is extensively metabolized by the liver to its hydroxy metabolite, which has biological activity of 30 to 65% and a longer elimination half-life than the parent compound . The majority of metronidazole and its metabolites are excreted in urine and feces .

Result of Action

The result of the action of 4-Nitroimidazole-5-carbonitrile is the death of the targeted microorganisms. The reactive nitrogen species formed during the reductive bioactivation of the compound cause DNA damage, leading to the death of the microorganisms . This results in the effective treatment of the infections caused by these microorganisms.

Action Environment

The action of 4-Nitroimidazole-5-carbonitrile, like other nitroimidazole antibiotics, is influenced by the environment within the microorganisms. Nitroimidazole antibiotics are reductively activated in hypoxic cells . Therefore, the efficacy of these antibiotics is influenced by the oxygen levels within the microorganisms. Additionally, factors such as pH and the presence of other substances can also influence the action of these antibiotics.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Nitroimidazole derivatives are being studied for their potential use against neglected tropical protozoan diseases . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

5-nitro-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHKJVQFVZYKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroimidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Nitroimidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Nitroimidazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Nitroimidazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Nitroimidazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Nitroimidazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.